3,5,3',5'-Tetrachlorobisphenol A-d6
Description
Properties
Molecular Formula |
C₁₅H₆D₆Cl₄O₂ |
|---|---|
Molecular Weight |
372.1 |
Synonyms |
4,4’-(1-Methylethylidene)bis[2,6-dichlorophenol-d6; 2,2-Bis(3,5-dichloro-4-hydroxyphenyl)_x000B_propane-d6; 2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane-d6; Tetrachlorodian-d6; Tetrachlorobisphenol A-d6; NSC 18248-d6; NSC 67465-d6; |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
a. Detection of Chlorinated Compounds:
3,5,3',5'-Tetrachlorobisphenol A-d6 is utilized as an internal standard in mass spectrometry for the quantification of chlorinated bisphenols in environmental samples. Its unique isotopic signature allows for accurate detection and quantification in complex matrices such as water and sediment samples. This is crucial for assessing pollution levels and understanding the fate of chlorinated compounds in ecosystems .
b. Biomonitoring Studies:
The compound has been employed in biomonitoring studies to evaluate human exposure to chlorinated bisphenols. It aids in tracking the metabolic pathways and degradation products of bisphenols in biological systems, providing insights into human health risks associated with exposure to environmental contaminants .
Toxicological Research
a. Endocrine Disruption Studies:
Research indicates that tetrachlorobisphenol A-d6 can serve as a model compound to study endocrine-disrupting properties of chlorinated bisphenols. Studies have shown that these compounds can act as estrogen receptor agonists and antagonists for androgen receptors, which is critical for understanding their potential health impacts .
b. Developmental Toxicity Assessments:
The compound is used in developmental toxicity studies to assess the effects of chlorinated bisphenols on embryonic development in animal models. These studies are essential for evaluating the safety of various chemicals used in consumer products and their potential reproductive effects .
Analytical Chemistry
a. Method Development:
In analytical chemistry, this compound is employed to develop robust analytical methods for detecting and quantifying bisphenol derivatives in various matrices. Its use as an isotopically labeled standard enhances the accuracy and reliability of methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
b. Quality Control:
The compound serves as a quality control standard in laboratories that analyze environmental samples for chlorinated compounds. By comparing results against known concentrations of this compound, laboratories can ensure the integrity and precision of their analytical results .
Case Studies
Comparison with Similar Compounds
Research Findings and Key Studies
Thyroid Hormone Disruption : TCBPA inhibits T3-induced tadpole metamorphosis at concentrations ≥10 μM, demonstrating its role as a thyroid receptor antagonist .
Metabolic Stability : TCBPA is more resistant to oxidative metabolism than 2,2',5,5'-tetrachlorobiphenyl, with <10% degradation in rat liver microsomes after 24 hours .
Analytical Utility : TCBPA-d6 improves quantification accuracy in human urine samples, achieving a detection limit of 0.1 ng/mL via LC-MS/MS .
Notes on Contradictions and Limitations
- Deuterated Form Data: Limited direct studies on TCBPA-d6 exist; its properties are inferred from non-deuterated TCBPA and analogous deuterated standards like BPA-d6 .
- Species Variability: Anti-thyroid effects of TCBPA are more pronounced in rodents than in human cell lines, highlighting interspecies differences .
Q & A
Q. What are the recommended analytical methods for detecting 3,5,3',5'-Tetrachlorobisphenol A-d6 in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. The deuterated form (d6) serves as an internal standard to correct for matrix effects and instrument variability. For example, solutions in hexane or methanol (e.g., 100 µg/mL) are used for calibration . Ensure chromatographic separation using polar capillary columns to resolve co-eluting chlorinated analogs .
Q. How should researchers prepare and store stable isotope-labeled standards of this compound?
Stock solutions (e.g., 50 µg/mL in methanol) should be stored at –20°C in amber vials to prevent photodegradation. Serial dilutions in hexane or acetonitrile are recommended for spiking experiments. Verify purity (>98%) via nuclear magnetic resonance (NMR) or high-resolution MS .
Q. What synthetic routes are documented for non-deuterated 3,5,3',5'-Tetrachlorobisphenol A?
The Sandmeyer reaction has been employed to synthesize chlorinated biphenyl derivatives, involving diazotization and halogenation steps. While this method targets non-deuterated forms, isotopic labeling (d6) would require deuterated precursors and controlled hydrogen-deuterium exchange conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for 3,5,3',5'-Tetrachlorobisphenol A?
Discrepancies may arise from differences in exposure models (e.g., in vitro vs. in vivo) or metabolite profiling. Standardize test systems using OECD guidelines and include the d6 isotope as a recovery standard to control for analytical variability. Prioritize mechanistic studies, such as receptor binding assays (e.g., thyroid hormone receptors) .
Q. What experimental designs are optimal for studying its endocrine-disrupting effects?
Use transcriptional activation assays (e.g., luciferase reporter systems) to assess interactions with nuclear receptors like PPARα, HNF4α, or thyroid hormone receptors (TRs). Combine this with proteomic analysis (2D-E or LC-MS/MS) to identify downstream metabolic pathways altered in liver or neuronal models .
Q. How does the environmental persistence of 3,5,3',5'-Tetrachlorobisphenol A compare to structurally similar compounds?
Conduct comparative photolysis and biodegradation studies under controlled conditions. Use the d6-labeled compound to track degradation products via isotopic tracing. Note that chlorination patterns (e.g., 3,5,3',5' vs. 2,4,4',6 substitutions) significantly influence half-lives in soil and water .
Q. What methodologies are used to investigate its bioaccumulation in aquatic organisms?
Expose model species (e.g., zebrafish) to deuterated this compound at environmentally relevant concentrations. Measure tissue-specific accumulation using accelerated solvent extraction (ASE) followed by GC-MS. Normalize data to lipid content and compare with non-deuterated analogs to assess isotopic effects .
Data Gaps and Methodological Challenges
Q. How can researchers address the lack of toxicokinetic data for this compound?
Employ physiologically based pharmacokinetic (PBPK) modeling coupled with in vivo dosing studies in rodents. Use the d6 isotope to distinguish administered compound from endogenous metabolites in plasma and organ homogenates .
Q. What strategies mitigate interference from co-occurring chlorinated biphenyls in analytical workflows?
Optimize sample cleanup using solid-phase extraction (SPE) with Florisil or graphitized carbon cartridges. Confirm peak identity via retention time indexing and fragment ion ratios (e.g., m/z 366 > 351 for 3,5,3',5'-Tetrachlorobisphenol A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
